molecular formula C5H6Br2N2 B1377580 5-(Bromomethyl)pyrimidine hydrobromide CAS No. 93224-07-8

5-(Bromomethyl)pyrimidine hydrobromide

Cat. No. B1377580
CAS RN: 93224-07-8
M. Wt: 253.92 g/mol
InChI Key: SRWNFVXTQYUWLE-UHFFFAOYSA-N
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Description

5-(Bromomethyl)pyrimidine hydrobromide is a chemical compound with the molecular formula C5H6Br2N2 . It has a molecular weight of 253.92 g/mol . It is a solid substance and is used as a laboratory chemical .


Synthesis Analysis

The synthesis of 5-(Bromomethyl)pyrimidine hydrobromide has been reported in the literature . The synthesis process involves the use of 5-methylnicotinic acid as the starting material . The overall yield of the synthesis process is reported to be 65.9% . This method is described as being simple, efficient, and environmentally friendly .


Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)pyrimidine hydrobromide is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 5-position with a bromomethyl group .


Physical And Chemical Properties Analysis

5-(Bromomethyl)pyrimidine hydrobromide is a solid substance . It has a molecular weight of 253.92 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . Its exact mass is 283.90952 g/mol and its monoisotopic mass is 281.91157 g/mol .

Scientific Research Applications

Application 1: Synthesis of Rupatadine

  • Summary of the Application : 5-Methyl-3-(bromomethyl)pyridine, which can be prepared from 5-(Bromomethyl)pyrimidine hydrobromide, is a key intermediate in the synthesis of rupatadine . Rupatadine is a medication used in the treatment of seasonal and allergic rhinitis .
  • Methods of Application or Experimental Procedures : The synthesis involves using 5-methylnicotinic acid as the starting material. The overall yield of the process is 65.9% .
  • Results or Outcomes : This method of synthesis is simple, efficient, and environmentally friendly .

Application 2: Synthesis of Pyrazolopyrimidine Derivatives

  • Summary of the Application : Pyrazolopyrimidine derivatives, which can be synthesized using 5-Methyl-3-(bromomethyl)pyridine, show increased activity against cancer and other diseases related to the dysregulation of cMet kinases .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis are not detailed in the sources, but it involves a reaction with compound 5 .
  • Results or Outcomes : These derivatives have potential applications in the treatment of non-small-cell lung carcinomas, gastric and esophageal carcinomas .

For example, it can participate in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor . These chemosensors have applications in the detection of various ions and molecules.

Application 3: Synthesis of 7-Nitrobenz-2-Oxa-1,3-Diazole (NBD) Based Chemosensor

  • Summary of the Application : 5-(Bromomethyl)pyrimidine hydrobromide can participate in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis are not detailed in the sources, but it involves a reaction with 2-(Bromomethyl)pyridine .
  • Results or Outcomes : These chemosensors have applications in the detection of various ions and molecules .

Safety And Hazards

5-(Bromomethyl)pyrimidine hydrobromide is classified as a hazardous substance . It can cause skin irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves .

properties

IUPAC Name

5-(bromomethyl)pyrimidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2.BrH/c6-1-5-2-7-4-8-3-5;/h2-4H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWNFVXTQYUWLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)pyrimidine hydrobromide

CAS RN

126230-76-0
Record name Pyrimidine, 5-(bromomethyl)-, hydrobromide (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126230-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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